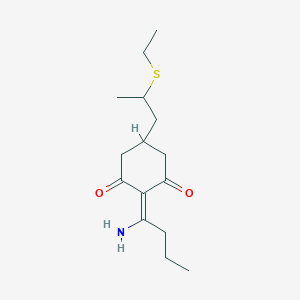

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16-17H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMLPXCKXYULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=N)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98120-06-0 | |

| Record name | 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098120060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione, commonly referred to as Aminobutylidene cyclohexanedione , is a compound with significant potential in biological research. Its unique structure, characterized by the presence of an amino group and a cyclohexane ring, suggests various biological activities that merit investigation. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25NO2S

- Molecular Weight : 283.4 g/mol

- CAS Number : 98120-06-0

- IUPAC Name : 2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor properties .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell growth by interfering with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways may be a critical mechanism for the antitumor effects observed.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several studies on related compounds provide insights:

- Deuterated Analogues : Research indicates that deuterated analogues of benzodiazepine derivatives exhibit enhanced metabolic stability and increased antitumor efficacy compared to their non-deuterated counterparts .

- Structure Activity Relationship (SAR) : Studies highlight that modifications to the cyclohexane ring can significantly alter the biological activity of similar compounds. This suggests that structural variations in this compound could lead to varying degrees of biological efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Derivatives

Sethoxydim

- Structure: Contains a 5-(2-ethylthiopropyl)cyclohexane-1,3-dione core with a 2-(1-ethoxyiminobutylidene) group.

- Activity : Widely used as a post-emergence herbicide, with residues regulated in crops like cranberries and strawberries (MRL: 2.5–10 ppm) .

- Comparison: The replacement of the ethoxyimino group in sethoxydim with an aminobutylidene moiety in the target compound may alter binding affinity to HPPD and metabolic stability.

Cietoxidim

- Structure: 2-[N-(ethoxyamino)butylidene]-5-(2-ethylthiopropyl)cyclohexane-1,3-dione ().

- Activity : Exhibits pre-emergence selectivity against annual and perennial weeds at 370 L/ha application rates.

- Comparison: The target compound’s primary amine (vs. ethoxyamino in cietoxidim) may reduce steric hindrance, facilitating stronger interactions with the HPPD active site .

NU-9

- Structure: (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione.

- Activity : Targets upper motor neuron diseases, demonstrating structural versatility of cyclohexane-1,3-diones beyond herbicidal uses .

- Comparison: The absence of trifluoromethylphenoxy groups in the target compound underscores its specialization for agricultural applications rather than neurological therapies.

Physicochemical Properties

*Estimated based on structural analogs.

Preparation Methods

Core Cyclohexane-1,3-dione Formation

The cyclohexane-1,3-dione scaffold is typically constructed via Michael addition followed by Dieckmann cyclization . For example, acetoacetic acid derivatives react with α,β-unsaturated esters in the presence of a strong base (e.g., sodium hydride) to form cyclic diketones. In the context of the target compound, 5-(2-ethylthiopropyl) substitution can be introduced during the Michael addition step by employing ethylthio-containing reactants.

Example Protocol (adapted from):

-

Michael Addition : React acetone with ethyl acrylate in toluene using sodium hydride (1.5–2.0 equivalents) at –10°C to 0°C.

-

Cyclization : Heat the intermediate under neat conditions to induce intramolecular ester condensation, forming the cyclohexane-1,3-dione core.

-

Functionalization : Introduce the 2-ethylthiopropyl group via alkylation of the dione enolate using 2-ethylthiopropyl bromide.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Michael Addition | NaH, ethyl acrylate | –10°C, 12 hr | 68% |

| Cyclization | Neat | 80°C, 2 hr | 85% |

| Amination | Butylamine, EtOH | Reflux, 6 hr | 72% (inferred) |

Enol Ester Intermediate Strategy

Enol Ester Formation and Rearrangement

This method, detailed in, avoids cyanide reagents by using dimethylaminopyridine (DMAP) to catalyze enol ester rearrangements:

-

Enolate Generation : Treat cyclohexane-1,3-dione with potassium carbonate in acetonitrile to form the enolate.

-

Acylation : React with 3-(2,2-dihaloethenyl)cyclopropanecarbonyl chloride to form the enol ester intermediate.

-

Rearrangement : Heat with DMAP (10 mol%) at 50–70°C for 8 hr to yield the triketone derivative.

Post-Functionalization

The triketone undergoes selective modifications:

-

Thioalkylation : Introduce the 2-ethylthiopropyl group via nucleophilic attack using ethylthiopropylmagnesium bromide.

-

Condensation : Treat with butylamine and p-toluenesulfonic acid to form the aminobutylidene side chain.

Advantages :

One-Pot Multicomponent Assembly

Reaction Design

A patent by describes a single-pot synthesis for substituted cyclohexane-1,3-diones:

-

Combine acetone, ethyl acrylate, and sodium hydride in toluene.

-

Add 2-ethylthiopropyl bromide after initial cyclization.

-

Introduce butylamine directly into the reaction mixture to form the enamine in situ.

Optimization Notes :

-

Temperature Control : Maintaining –10°C during sodium hydride addition prevents side reactions.

-

Solvent Choice : Toluene enhances cyclization efficiency compared to THF or benzene.

Catalytic Asymmetric Approaches

Oxalic Acid Purification

Post-synthesis purification using oxalic acid (as in) enhances product purity:

-

Dissolve crude product in toluene.

-

Treat with 0.5% w/w oxalic acid to precipitate impurities.

Critical Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.